A Technical Guide to 6-Bromo-8-fluoroquinolin-4-ol: Properties, Synthesis, and Research Framework
A Technical Guide to 6-Bromo-8-fluoroquinolin-4-ol: Properties, Synthesis, and Research Framework
This guide provides a comprehensive technical overview of 6-Bromo-8-fluoroquinolin-4-ol, a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery. Given that this is a specialized and not extensively documented compound, this paper synthesizes known data with predictive models and proposes a robust framework for its further experimental characterization.
Introduction: The Significance of the Halogenated Quinoline Scaffold
The quinoline ring system is a cornerstone pharmacophore in drug discovery, found in a wide range of natural and synthetic bioactive compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimalarial, antibacterial, anti-inflammatory, and anticancer properties.[1][3][4] The strategic incorporation of halogens, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties.[5] Halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets, making halogenated quinolines a promising area for therapeutic development.[3][5] 6-Bromo-8-fluoroquinolin-4-ol combines these features, presenting a unique scaffold for investigation.
Physicochemical Profile: Known and Predicted Properties
Detailed experimental data for 6-Bromo-8-fluoroquinolin-4-ol is limited. However, we can consolidate known information from chemical suppliers and supplement it with well-established predictive models to create a working profile.
Table 1: Known and Predicted Physicochemical Properties of 6-Bromo-8-fluoroquinolin-4-ol
| Property | Value (Predicted) | Data Source / Method |
| CAS Number | 1019016-22-8 | Chemical Supplier |
| Molecular Formula | C₉H₅BrFNO | Calculated |
| Molecular Weight | 242.05 g/mol | Calculated |
| Appearance | Off-white to light brown solid | Chemical Supplier[6] |
| Boiling Point | 368.7 ± 37.0 °C | Prediction[6] |
| Density | 1.784 ± 0.06 g/cm³ | Prediction[6] |
| pKa | 7.26 ± 0.33 | Prediction[6] |
Analysis of Predicted Properties
-
pKa (Acid Dissociation Constant): The predicted pKa of ~7.26 suggests that the 4-hydroxyl group is weakly acidic.[6] This is a critical parameter as it dictates the molecule's ionization state at physiological pH (around 7.4), which in turn governs its solubility, permeability, and interaction with biological targets.[7][8] The presence of two electron-withdrawing halogens (bromo and fluoro) on the benzene ring is expected to increase the acidity (lower the pKa) of the 4-hydroxyl group compared to the parent quinolin-4-ol.
-
Solubility: As with many drug candidates, aqueous solubility is a key determinant of bioavailability.[9][10] The planar, aromatic structure suggests that the compound is likely to have low intrinsic aqueous solubility. However, its pKa near physiological pH implies that its solubility will be pH-dependent.[7] Below its pKa, the neutral form will dominate, while above the pKa, the more soluble anionic (phenolate) form will be present.
-
Lipophilicity (LogP): While not explicitly predicted in available sources, the presence of a bromine atom and the aromatic system suggests a moderate to high lipophilicity. This property is crucial for cell membrane penetration but must be balanced to avoid poor aqueous solubility and non-specific binding.
Proposed Synthetic Pathway: The Gould-Jacobs Reaction
A reliable method for synthesizing 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[11][12][13] This thermal cyclization method is effective for anilines, particularly those with electron-donating or moderately withdrawing groups.[14]
The proposed synthesis for 6-Bromo-8-fluoroquinolin-4-ol would start with the appropriately substituted aniline, 2-fluoro-4-bromoaniline.
The proposed reaction involves three key steps:
-
Condensation: 2-fluoro-4-bromoaniline reacts with diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack from the amine nitrogen onto the malonate derivative, followed by the loss of ethanol.[13][15]
-
Thermal Cyclization: The resulting intermediate is heated, typically in a high-boiling point solvent like diphenyl ether. This induces an intramolecular 6-electron cyclization to form the quinoline ring system.[14]
-
Hydrolysis and Decarboxylation: The resulting ester is saponified (hydrolyzed) using a base like sodium hydroxide to form a carboxylic acid, which is then decarboxylated upon heating to yield the final 6-Bromo-8-fluoroquinolin-4-ol product.[12][13]
Caption: Proposed Gould-Jacobs synthesis workflow for 6-Bromo-8-fluoroquinolin-4-ol.
A Framework for Experimental Characterization
To move from predicted to verified data, a systematic experimental workflow is essential. The following protocols outline a self-validating system for characterizing the core physicochemical properties of a novel compound like 6-Bromo-8-fluoroquinolin-4-ol.
Workflow for Physicochemical Profiling
Caption: A logical workflow for the comprehensive characterization of a novel compound.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining thermodynamic solubility.[16]
Objective: To determine the maximum concentration of 6-Bromo-8-fluoroquinolin-4-ol that dissolves in a specific aqueous buffer at equilibrium.
Methodology:
-
Buffer Preparation: Prepare a series of buffers at different pH values relevant to drug discovery (e.g., pH 2.0, 5.0, 7.4).[16]
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[16]
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, filter it, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Validation: The presence of remaining solid in the vial after equilibration confirms that saturation was achieved.
Protocol: pKa Determination (Potentiometric Titration)
Objective: To experimentally determine the acid dissociation constant(s) of the compound.
Methodology:
-
Solution Preparation: Dissolve a precise amount of the compound in a suitable co-solvent system (e.g., water/methanol) if aqueous solubility is low.
-
Titration: Place the solution in a temperature-controlled vessel with a calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve. Specialized software can be used for precise calculation, especially for multiprotic compounds.[8]
-
Trustworthiness Check: Perform the titration in reverse (with a strong acid) to check for hysteresis, ensuring the equilibrium is reversible and the measurement is reliable.
Conclusion and Future Directions
6-Bromo-8-fluoroquinolin-4-ol is a compound with significant potential, stemming from its halogenated quinoline core. While publicly available data is sparse, this guide establishes a foundational profile through predictive methods and outlines a clear, authoritative framework for its synthesis and rigorous experimental characterization. The proposed protocols for determining solubility and pKa are designed to be robust and self-validating, providing the trustworthy data required for progression in a drug discovery pipeline. Further investigation into this molecule's biological activity, starting with its screening against relevant targets like kinases or microbial enzymes, is a logical and promising next step.
References
- Bermejo, M., & Avdeef, A. (2020). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology.
- II P Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- Wikiwand. (n.d.). Gould–Jacobs reaction.
- YouTube. (2020). Organic Chemistry - Gould-Jacobs Reaction Mechanism.
- Pharma.Tips. (2025, March 26). Solubility Testing of Drug Candidates.
- MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Slideshare. (n.d.). Solubility & Method for determination of solubility.
- ChemicalBook. (n.d.). 6-bromo-8-fluoroquinolin-4-ol CAS#: 1019016-22-8.
- ResearchGate. (2025, August 10). Predicting pKa Values of Quinols and Related Aromatic Compounds with Multiple OH Groups.
- PubMed Central. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
- Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
- PeerJ. (n.d.). Predicting pKa values for drug-like molecules using semiempirical quantum chemical methods.
- Rupp, M. (n.d.). Predicting the pKa of Small Molecules.
- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
- PubMed Central. (n.d.). How to Predict the pKa of Any Compound in Any Solvent.
- PubMed Central. (n.d.). Quinoline: A versatile heterocyclic.
- PubMed. (n.d.). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities.
- TutorChase. (n.d.). Why are halogens important in the pharmaceutical industry?.
- PubMed. (n.d.). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview.
Sources
- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tutorchase.com [tutorchase.com]
- 6. 6-bromo-8-fluoroquinolin-4-ol CAS#: 1019016-22-8 [m.chemicalbook.com]
- 7. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]
- 8. mrupp.info [mrupp.info]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. iipseries.org [iipseries.org]
- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 13. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]

